N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1020056-46-5
VCID: VC2618943
InChI: InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
SMILES: CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

CAS No.: 1020056-46-5

Cat. No.: VC2618943

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide - 1020056-46-5

Specification

CAS No. 1020056-46-5
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Standard InChI InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Standard InChI Key WQCFCKJPZYMESD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N
Canonical SMILES CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N

Introduction

Chemical Properties and Structure

Basic Chemical Identity

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide has a molecular formula of C19H24N2O2 with a molecular weight of 312.4 g/mol. This compound is registered under CAS number 1020056-46-5 and can be precisely identified through various chemical notation systems including InChI and SMILES.

The compound's structure features two aromatic rings: a 3-amino-2-methylphenyl group and a 4-tert-butylphenyl group. These rings are connected through an acetamide linkage (-NHCOCH2O-) where the oxygen atom forms an ether bridge to the second aromatic system. This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Chemical Identifiers and Structural Information

The following table provides comprehensive identification data for N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide:

PropertyValue
CAS Number1020056-46-5
IUPAC NameN-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Standard InChIInChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Standard InChIKeyWQCFCKJPZYMESD-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N
PubChem Compound ID28306515

Structural Analysis

Functional Group Analysis

N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide contains several key functional groups that define its chemical behavior:

The primary aromatic amine (-NH2) at the 3-position of the first phenyl ring serves as a nucleophilic center that can participate in numerous chemical reactions. The adjacent methyl group at the 2-position likely influences the electronic properties of the amino group through inductive effects. The secondary amide linkage (-NHCO-) functions as both a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions and influencing solubility characteristics.

The ether linkage (-O-) provides conformational flexibility while serving as a hydrogen bond acceptor. The tert-butyl group on the second aromatic ring contributes significant steric bulk and hydrophobicity, likely affecting crystal packing, solubility, and potential binding interactions with biological targets.

Structural Comparison with Related Compounds

Structural comparison with related compounds reveals important similarities and differences. A closely related compound, N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020056-29-4), has a molecular formula of C16H17ClN2O2 and a molecular weight of 304.77 g/mol . This compound shares the core 3-amino-2-methylphenyl acetamide structure but differs in the second aromatic ring, where it features 4-chloro-3-methyl substitution instead of the 4-tert-butyl group.

Another related compound is N-(3-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide (CAS 1020056-83-0), which contains an additional tert-butyl group compared to our target compound. These structural variations would likely result in differences in physical properties, chemical reactivity, and potential biological activities.

Synthesis and Preparation

Purification and Characterization

Purification of N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide would likely involve standard techniques such as recrystallization from appropriate solvent systems or column chromatography on silica gel. Characterization would typically include melting point determination, NMR spectroscopy (1H and 13C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm identity and purity.

Structure-Activity Relationships

Electronic Effects

Steric Considerations

Steric factors play a significant role in the behavior of this compound. The tert-butyl group introduces considerable steric bulk that could influence:

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